molecular formula C11H12N2S B2446774 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole CAS No. 2225142-29-8

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole

Cat. No.: B2446774
CAS No.: 2225142-29-8
M. Wt: 204.29
InChI Key: XSUOERYDINGTND-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Compounds derived from 2H-[1,2,4]triazino[5,6-b]indole, a related structure, have shown significant anticonvulsant activity. Notably, certain compounds in this series demonstrated excellent anticonvulsant effects with minimal central nervous system depressant effect and no neurotoxicity, indicating potential for therapeutic use in epilepsy or seizure disorders (Kumar et al., 2014).

Antitubercular Properties

  • Novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, structurally similar to the compound , have shown effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains. This suggests their potential as a new class of antitubercular agents (Karthikeyan et al., 2009).

Photoluminescent Properties

  • A study on 5H-pyrazino[2,3-b]indoles, which are structurally related to 2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole, revealed strong photoluminescence in solutions, powders, and films. This indicates potential applications in materials science, particularly in photonic and optoelectronic devices (Ding et al., 2017).

Antitumor Activity

  • Derivatives of 5H-pyrido[4,3-b]benzo[g]indoles, similar in structure to the compound of interest, have been tested for antitumor activity. Certain derivatives displayed promising results as new classes of antineoplastic agents (Nguyen et al., 1990).

Heterocyclic Derivative Synthesis

  • The compound 5-Ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole has been used to synthesize various heterocyclic derivatives, demonstrating the chemical versatility of similar structures for creating diverse bioactive molecules (Younes et al., 2010).

Enantioselective Catalysis

  • Indoles similar to this compound have been used in enantioselective catalytic reactions, illustrating their potential as catalysts or intermediates in asymmetric synthesis (Shao & Tian, 2012).

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-[1,4]thiazepino[6,7-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9-8(3-1)11-10(13-9)7-12-5-6-14-11/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUOERYDINGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(CN1)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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